molecular formula C25H20N4Na2O9S3 B12061174 Directyellow27

Directyellow27

Cat. No.: B12061174
M. Wt: 662.6 g/mol
InChI Key: VHKQQPDOJAIOKS-VNWOPPERSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

    Direct Yellow 27: (C.I. 13950) is an organic synthetic dye commonly used in the textile, paper, and leather industries. It belongs to the class of direct dyes, which can bind directly to cellulose fibers without the need for a mordant.

  • Its chemical structure includes a ketone group and a pyridine ring, contributing to its vibrant yellow color.
  • Preparation Methods

    • The synthesis of Direct Yellow 27 involves several steps:

        Step 1: Benzylamine reacts with ammonium sulfate under acidic conditions to form benzaldehyde aniline.

        Step 2: Benzaldehyde aniline undergoes oxidation, treatment with sodium sulfate, and diazotization to yield the azo compound, pyrazolyl diazo benzaldehyde.

        Step 3: Acylation of pyrazolyl diazo benzaldehyde leads to the formation of Direct Yellow 27.

    • Optimization and improvements in reaction conditions enhance the synthetic efficiency.
  • Chemical Reactions Analysis

      Reactions: Direct Yellow 27 can participate in various chemical reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: Reduction may yield colorless or lighter derivatives, while oxidation can lead to degradation.

  • Scientific Research Applications

      Textile Industry: Direct Yellow 27 is widely used for dyeing cotton, rayon, and other cellulose-based fibers due to its good solubility and colorfastness.

      Paper Industry: It imparts bright yellow hues to paper products.

      Biological Research: Researchers use it as a staining agent for cell visualization.

      Environmental Applications: It can be employed in water quality testing and monitoring.

      Photographic Industry: Direct Yellow 27 has applications in color photography.

  • Mechanism of Action

    • The exact mechanism of Direct Yellow 27’s effects is not extensively studied.
    • It likely interacts with cellular components, affecting their function or structure.
    • Further research is needed to elucidate specific molecular targets and pathways.
  • Comparison with Similar Compounds

      Similar Compounds: Other direct dyes, such as Direct Yellow 4 and Direct Yellow 12, share similarities in structure and application.

      Uniqueness: Direct Yellow 27 stands out due to its specific shade of yellow and favorable properties.

    Remember that Direct Yellow 27 is sensitive to water hardness and can exhibit color changes in the presence of copper and iron ions. Safety precautions include avoiding skin and eye contact

    Properties

    Molecular Formula

    C25H20N4Na2O9S3

    Molecular Weight

    662.6 g/mol

    IUPAC Name

    disodium;2-[4-[[(Z)-3-hydroxy-1-(2-methoxyanilino)-1-oxobut-2-en-2-yl]diazenyl]-3-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate

    InChI

    InChI=1S/C25H22N4O9S3.2Na/c1-13-8-10-18-22(23(13)41(35,36)37)39-25(27-18)15-9-11-17(20(12-15)40(32,33)34)28-29-21(14(2)30)24(31)26-16-6-4-5-7-19(16)38-3;;/h4-12,30H,1-3H3,(H,26,31)(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2/b21-14-,29-28?;;

    InChI Key

    VHKQQPDOJAIOKS-VNWOPPERSA-L

    Isomeric SMILES

    CC1=C(C2=C(C=C1)N=C(S2)C3=CC(=C(C=C3)N=N/C(=C(/C)\O)/C(=O)NC4=CC=CC=C4OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

    Canonical SMILES

    CC1=C(C2=C(C=C1)N=C(S2)C3=CC(=C(C=C3)N=NC(=C(C)O)C(=O)NC4=CC=CC=C4OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

    Origin of Product

    United States

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